![molecular formula C8H9F2NO2S B2985940 N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl fluoride CAS No. 2093848-96-3](/img/structure/B2985940.png)
N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl fluoride is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their antibacterial properties and are widely used in the pharmaceutical industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: . The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the following steps:
Preparation of 3-fluorobenzylamine: This is achieved by the reduction of 3-fluorobenzonitrile using suitable reducing agents.
Formation of chloroformate esters: Chloroformate esters are prepared by reacting chloroformic acid with alcohols or amines.
Reaction with methylsulfamoyl chloride: The final step involves the reaction of the prepared 3-fluorobenzylamine with methylsulfamoyl chloride under controlled conditions to yield N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl fluoride.
Análisis De Reacciones Químicas
Types of Reactions: N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl fluoride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or alkoxides.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl fluoride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound has been studied for its potential antibacterial properties and its role in inhibiting bacterial growth.
Medicine: It is being investigated for its potential use in the development of new antibacterial drugs.
Industry: The compound is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism by which N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl fluoride exerts its effects involves the inhibition of bacterial cell wall synthesis. The compound interferes with the formation of peptidoglycan, an essential component of the bacterial cell wall, leading to cell lysis and death. The molecular targets include enzymes involved in the biosynthesis of peptidoglycan, such as transpeptidases and carboxypeptidases.
Comparación Con Compuestos Similares
Sulfamethoxazole
Sulfisoxazole
Sulfadiazine
Sulfapyridine
Propiedades
IUPAC Name |
N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO2S/c1-11(14(10,12)13)6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVKBVBDYOIBHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)F)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2985859.png)
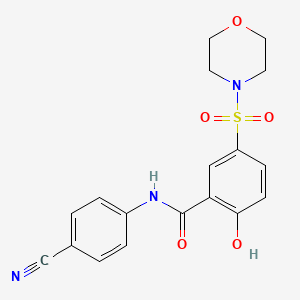
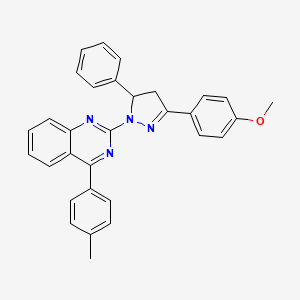
![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2985864.png)
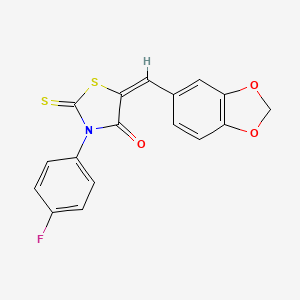
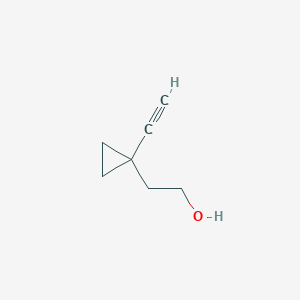
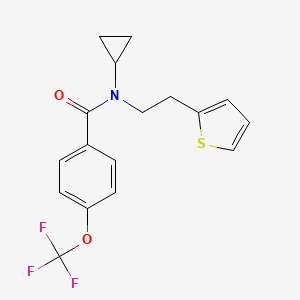

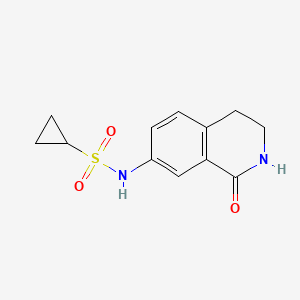
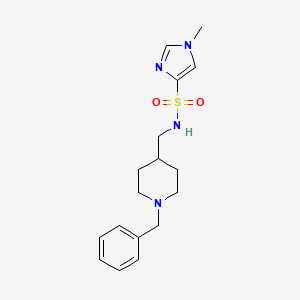
![3-[(5-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride](/img/new.no-structure.jpg)
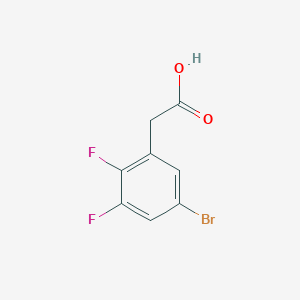
![Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2985877.png)

